molecular formula C12H15NO3 B8701019 N-[2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-6-yl]acetamide CAS No. 99199-68-5

N-[2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-6-yl]acetamide

Cat. No. B8701019
CAS RN: 99199-68-5
M. Wt: 221.25 g/mol
InChI Key: UNBUPYAXDFYBDJ-UHFFFAOYSA-N
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Description

N-[2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-6-yl]acetamide is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

99199-68-5

Product Name

N-[2-(Hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-6-yl]acetamide

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

N-[2-(hydroxymethyl)-3,4-dihydro-2H-chromen-6-yl]acetamide

InChI

InChI=1S/C12H15NO3/c1-8(15)13-10-3-5-12-9(6-10)2-4-11(7-14)16-12/h3,5-6,11,14H,2,4,7H2,1H3,(H,13,15)

InChI Key

UNBUPYAXDFYBDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(CC2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3.0 grams of ethyl 6-acetamidochromane-2-carboxylate (Example 12) dissolved in 20 mL of dry ether is added dropwise a solution of 1 mL of lithium aluminum hydride (70% in benzene) dissolved in about 2 mL of dry ether, and the solution is refluxed for about 1 h. An additional 1 mL of lithium aluminum hydride is added to the mixture, and the mixture refluxed for an additional 1-2 h. The reaction mixture is cooled to 0° C. and the excess hydride quenched by adding 10-12 mL of 1 N H2SO4, followed by 100 mL of water. The precipitate is filtered and washed well with ether. The aqueous phase is separated, extracted several times with 60-mL aliquots of ether. The combined extracts are washed with water and dried over anhydrous MgSO4. Evaporation to dryness under vacuum affords about 2.4 g of 6-acetamido-2-hydroxymethylchromane (about 90% yield).
Name
ethyl 6-acetamidochromane-2-carboxylate
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of 27 parts of N-[3,4-dihydro-2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-2H-1-benzopyran-6-yl]-acetamide in 240 parts of methanol were added 100 parts of a hydrochloric acid solution 10% in water. The whole was stirred for 30 minutes at room temperature. The reaction mixture was evaporated till all traces of methanol were removed. After cooling, the product was filtered off from the aqueous phase, washed with water and crystallized from acetonitrile. The product was filtered off and dried, yielding 14.4 parts (74%) of N-[3,4-dihydro-2-(hydroxymethyl)-2H-1-benzopyran-6-yl]acetamide; mp. 156.5° C. (intermediate 12).
[Compound]
Name
27
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N-[3,4-dihydro-2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-2H-1-benzopyran-6-yl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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